N-(2-IODOBENZOYL)-N'-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA
Description
N-(2-IODOBENZOYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Properties
IUPAC Name |
2-iodo-N-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20IN3OS2/c1-12(2)14-8-10-15(11-9-14)18-13(3)28-21(23-18)25-20(27)24-19(26)16-6-4-5-7-17(16)22/h4-12H,1-3H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLKMSIRVPZHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=S)NC(=O)C2=CC=CC=C2I)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20IN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-IODOBENZOYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA typically involves multi-step organic reactions. The process begins with the iodination of benzoic acid to form 2-iodobenzoic acid. This intermediate is then reacted with thionyl chloride to produce 2-iodobenzoyl chloride. Concurrently, 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine is synthesized through a series of reactions involving the formation of the thiazole ring. The final step involves the reaction of 2-iodobenzoyl chloride with 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine in the presence of a base to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-IODOBENZOYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Deiodinated derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
N-(2-IODOBENZOYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-IODOBENZOYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-IODOBENZOYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]UREA: Similar structure but with a urea group instead of thiourea.
N-(2-IODOBENZOYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMATE: Contains a carbamate group instead of thiourea.
Uniqueness
N-(2-IODOBENZOYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom and thiourea group allows for specific interactions that are not possible with similar compounds containing urea or carbamate groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
